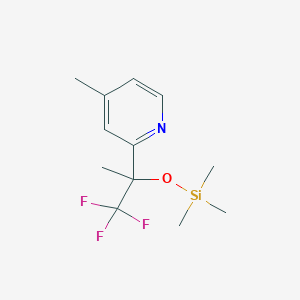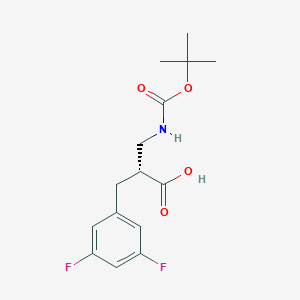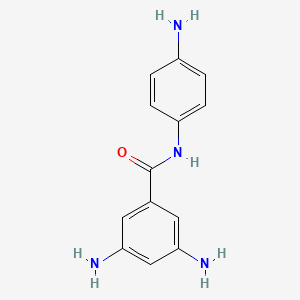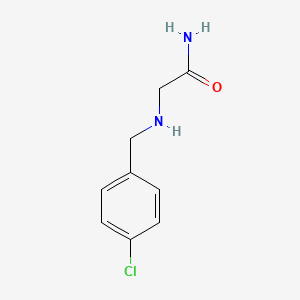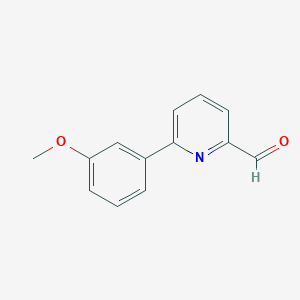
6-(3-Methoxyphenyl)picolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Methoxyphenyl)picolinaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of picolinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is substituted with a 3-methoxyphenyl group
准备方法
The synthesis of 6-(3-Methoxyphenyl)picolinaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
化学反应分析
6-(3-Methoxyphenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include the corresponding carboxylic acid, primary alcohol, and substituted derivatives, respectively .
科学研究应用
6-(3-Methoxyphenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model compound for understanding the behavior of similar aldehydes in biological systems.
Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Its derivatives may find applications in the development of new materials with specific properties, such as polymers or coatings
作用机制
The mechanism by which 6-(3-Methoxyphenyl)picolinaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes, affecting various metabolic pathways .
相似化合物的比较
6-(3-Methoxyphenyl)picolinaldehyde can be compared with other picolinaldehyde derivatives, such as:
Picolinaldehyde: The parent compound, which lacks the methoxyphenyl substitution.
6-(2-Methoxyphenyl)picolinaldehyde: A similar compound with the methoxy group in the ortho position on the phenyl ring.
6-(4-Methoxyphenyl)picolinaldehyde: A similar compound with the methoxy group in the para position on the phenyl ring.
The uniqueness of this compound lies in the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems .
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
6-(3-methoxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-2-4-10(8-12)13-7-3-5-11(9-15)14-13/h2-9H,1H3 |
InChI 键 |
VOEKNDLNFFBAOY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



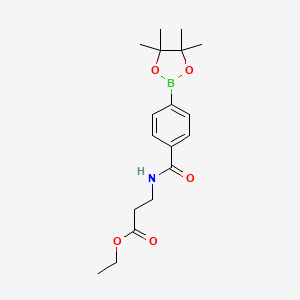
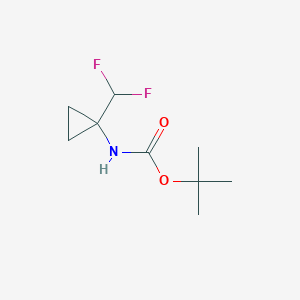
![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)
![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)

![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)
